852155-81-8
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Overview
Description
The sequence of this peptide is His-Ala-Glu-Gly-Thr . GLP-1 is an incretin hormone that plays a significant role in glucose metabolism by enhancing insulin secretion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HAEGT involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid addition involves deprotection and coupling steps, ensuring the correct sequence is formed. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of HAEGT follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The use of large-scale HPLC systems ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: HAEGT undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized at the methionine residue if present, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed:
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Mutant peptides with altered amino acid sequences.
Scientific Research Applications
HAEGT has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in glucose metabolism and insulin secretion.
Medicine: Potential therapeutic applications in diabetes management due to its GLP-1 activity.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
HAEGT exerts its effects by mimicking the activity of GLP-1. It binds to the GLP-1 receptor on pancreatic beta cells, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade results in enhanced insulin secretion and improved glucose homeostasis .
Comparison with Similar Compounds
Exenatide: Another GLP-1 receptor agonist used in diabetes treatment.
Liraglutide: A long-acting GLP-1 analog with similar therapeutic applications.
Semaglutide: A GLP-1 analog with a longer half-life and improved efficacy.
Uniqueness: HAEGT is unique due to its specific sequence of the first five N-terminal residues of GLP-1, making it a valuable tool for studying the structure-activity relationships of GLP-1 and its analogs .
Properties
CAS No. |
852155-81-8 |
---|---|
Molecular Formula |
C₂₀H₃₁N₇O₉ |
Molecular Weight |
513.50 |
sequence |
One Letter Code: HAEGT |
Origin of Product |
United States |
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